2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a unique combination of pyridine, thioether, piperazine, and tetrahydrocinnoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyridin-4-ylthio Moiety: This can be achieved by reacting 4-chloropyridine with a suitable thiol under basic conditions to form the pyridin-4-ylthio intermediate.
Synthesis of the Tetrahydrocinnoline Derivative: The tetrahydrocinnoline core can be synthesized via a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyridin-4-ylthio intermediate with the tetrahydrocinnoline derivative using a piperazine linker. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology and Medicine: Due to its structural features, this compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific biological pathways.
Industry: In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity. The piperazine and tetrahydrocinnoline moieties could facilitate binding to specific sites, while the pyridine and thioether groups might be involved in electronic interactions.
Comparison with Similar Compounds
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroquinolin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a quinoline instead of a cinnoline.
2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperazin-1-yl)ethanone: Contains an isoquinoline moiety.
Uniqueness: The presence of the tetrahydrocinnoline moiety in 2-(Pyridin-4-ylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone distinguishes it from other similar compounds. This structural feature may impart unique biological activities and binding properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c25-19(14-26-16-5-7-20-8-6-16)24-11-9-23(10-12-24)18-13-15-3-1-2-4-17(15)21-22-18/h5-8,13H,1-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMYXRJAMMVPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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